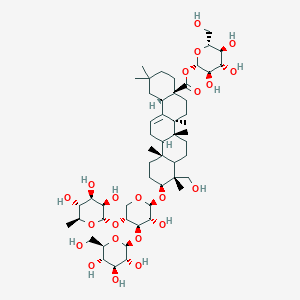![molecular formula C22H23N3O4S B14078400 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EMD 57033 is a small molecule known for its ability to stimulate the actomyosin ATPase activity and enhance the contractility of myofilaments. It binds to an allosteric pocket in the myosin motor domain, protecting myosin against heat stress and thermal denaturation . This compound has been studied for its potential to treat heart failure, myopathies, and protein misfolding diseases .
Analyse Des Réactions Chimiques
EMD 57033 undergoes various chemical reactions, primarily focusing on its interaction with myosin. It enhances the contractility of myofilaments by promoting the activation of myosin in thick filaments . The compound binds to the myosin motor domain, increasing ATP hydrolysis and coupling between actin and nucleotide binding sites . Common reagents and conditions used in these reactions include calcium ions and ATP, with the major product being the activated myosin complex.
Applications De Recherche Scientifique
EMD 57033 has a wide range of scientific research applications:
Cardiology: It is used to study the enhancement of cardiac muscle contractility and the treatment of heart failure.
Molecular Biology: The compound is employed to investigate the refolding and activation of myosin motor function.
Biochemistry: Researchers use EMD 57033 to understand the biochemical pathways involved in muscle contraction and protein stabilization.
Pharmacology: It serves as a reference compound for developing new drugs targeting cardiac muscle function.
Mécanisme D'action
EMD 57033 exerts its effects by binding to an allosteric pocket in the myosin motor domain. This binding increases ATP hydrolysis, enhances the coupling between actin and nucleotide binding sites, and significantly increases actin affinity in the presence of ATP . The compound also protects myosin against heat stress and thermal denaturation, leading to the refolding and reactivation of ATPase and motile activities . The molecular targets include the myosin motor domain and the troponin complex on the actin filament .
Comparaison Avec Des Composés Similaires
EMD 57033 is unique due to its ability to enhance myosin motor function and protect against thermal denaturation. Similar compounds include:
Omecamtiv Mecarbil: A myosin activator used to improve cardiac muscle function.
Danicamtiv: Another myosin activator with similar applications in cardiology.
Mavacamten: A myosin inhibitor used to treat hypertrophic cardiomyopathy.
CK-274: A myosin inhibitor with potential therapeutic value in cardiac muscle disorders.
These compounds share the common goal of modulating myosin function but differ in their specific mechanisms and applications.
Propriétés
Formule moléculaire |
C22H23N3O4S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(6R)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m1/s1 |
Clé InChI |
IZLRMTJLQCLMKF-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)




![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)



![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
